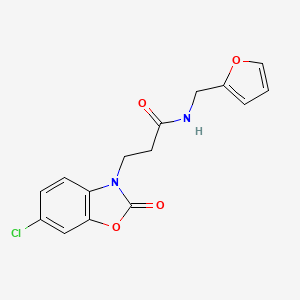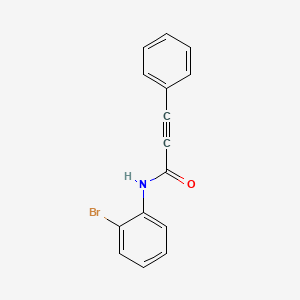![molecular formula C19H19N3O2 B5414896 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414896.png)
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. It was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent studies have shown that it has anti-tumor activity in a variety of cancer models.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is thought to involve the activation of the innate immune system. This compound has been shown to induce the production of TNF-α, a cytokine that plays a key role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to induce the production of TNF-α, interferons, and other cytokines. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the immune response to cancer and for evaluating the efficacy of other anti-cancer therapies. However, there are also limitations to the use of this compound in lab experiments. One limitation is that its efficacy in clinical trials has been mixed, which raises questions about its potential as a therapeutic agent. Another limitation is that this compound can be toxic at high doses, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate the use of this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the use of this compound in combination with other immune modulators, such as toll-like receptor agonists. Finally, further research is needed to understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using a multi-step process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester using methanol and sulfuric acid. The resulting methyl ester is then converted to the corresponding amide using a mixture of thionyl chloride and N,N-dimethylformamide. The amide is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, but the results have been mixed.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-15(8-12)18-21-17(24-22-18)11-20-19(23)16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLKCVIDKFCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5414819.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5414836.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414869.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5414879.png)
![methyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5414886.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5414888.png)
![1-[(isopropylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5414899.png)

![6-[(2,3-dihydroxypropyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5414916.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5414924.png)